6-amino-2-[(2-chlorophenyl)methylsulfanyl]-1H-pyrimidin-4-one
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Overview
Description
6-amino-2-[(2-chlorophenyl)methylsulfanyl]-1H-pyrimidin-4-one is a heterocyclic compound that contains a pyrimidine ring substituted with an amino group at position 6, a chlorophenyl group at position 2, and a methylsulfanyl group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-[(2-chlorophenyl)methylsulfanyl]-1H-pyrimidin-4-one typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as benzylidene acetones and ammonium thiocyanates.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-amino-2-[(2-chlorophenyl)methylsulfanyl]-1H-pyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorophenyl group can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can yield a wide range of derivatives.
Scientific Research Applications
6-amino-2-[(2-chlorophenyl)methylsulfanyl]-1H-pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 6-amino-2-[(2-chlorophenyl)methylsulfanyl]-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The amino group and the pyrimidine ring can form hydrogen bonds with target proteins, while the chlorophenyl and methylsulfanyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-amino-2,2’-bipyridine: This compound has a similar pyrimidine scaffold but lacks the chlorophenyl and methylsulfanyl groups.
2-aminopyrimidine derivatives: These compounds share the pyrimidine ring and amino group but have different substituents at other positions.
Uniqueness
6-amino-2-[(2-chlorophenyl)methylsulfanyl]-1H-pyrimidin-4-one is unique due to the presence of both the chlorophenyl and methylsulfanyl groups, which confer distinct chemical and biological properties. These groups can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development and other applications .
Properties
IUPAC Name |
6-amino-2-[(2-chlorophenyl)methylsulfanyl]-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3OS/c12-8-4-2-1-3-7(8)6-17-11-14-9(13)5-10(16)15-11/h1-5H,6H2,(H3,13,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJPKGCAELSHAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC(=O)C=C(N2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CSC2=NC(=O)C=C(N2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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